molecular formula C11H12O3 B13975936 Methyl 4-(oxetan-2-yl)benzoate

Methyl 4-(oxetan-2-yl)benzoate

Cat. No.: B13975936
M. Wt: 192.21 g/mol
InChI Key: FPELQVFPVPXBJQ-UHFFFAOYSA-N
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Description

Methyl 4-(oxetan-2-yl)benzoate is an organic compound that features a benzoate ester linked to an oxetane ring The oxetane ring, a four-membered cyclic ether, is known for its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(oxetan-2-yl)benzoate typically involves the formation of the oxetane ring followed by its attachment to the benzoate ester. One common method involves the [2+2] cycloaddition reaction, where an alkene and a carbonyl compound react under photochemical conditions to form the oxetane ring . The benzoate ester can then be introduced through esterification reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure the efficient formation of the oxetane ring and its subsequent esterification .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(oxetan-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the oxetane ring, leading to different products.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 4-(oxetan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity and as a scaffold for drug design.

    Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-(oxetan-2-yl)benzoate involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets and pathways, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(oxetan-3-ylidene)acetate
  • 3-(Hydroxymethyl)oxetane
  • 3-(Aminomethyl)oxetane

Uniqueness

Methyl 4-(oxetan-2-yl)benzoate is unique due to the presence of both the oxetane ring and the benzoate ester. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-(oxetan-2-yl)benzoate

InChI

InChI=1S/C11H12O3/c1-13-11(12)9-4-2-8(3-5-9)10-6-7-14-10/h2-5,10H,6-7H2,1H3

InChI Key

FPELQVFPVPXBJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCO2

Origin of Product

United States

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